
Dicyclopropylmethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropylmethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H18O2 It is a derivative of methacrylate, characterized by the presence of cyclopropyl groups attached to the methyl group of the methacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropylmethyl 2-methylprop-2-enoate typically involves the esterification of dicyclopropylmethanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropylmethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dicyclopropylmethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the field of controlled drug release.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of dicyclopropylmethyl 2-methylprop-2-enoate in various applications is primarily based on its ability to undergo polymerization. The methacrylate group can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with biological molecules or surfaces, providing the desired effects in drug delivery or coating applications.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used in the production of poly(methyl methacrylate) (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar polymerization properties.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
Dicyclopropylmethyl 2-methylprop-2-enoate is unique due to the presence of cyclopropyl groups, which impart rigidity and enhance the mechanical properties of the resulting polymers. This makes it particularly useful in applications requiring high strength and durability.
Properties
CAS No. |
885684-46-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
dicyclopropylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-7(2)11(12)13-10(8-3-4-8)9-5-6-9/h8-10H,1,3-6H2,2H3 |
InChI Key |
DJXQWWWWMYVSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C1CC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


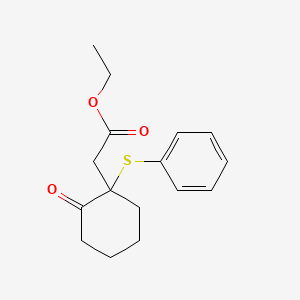
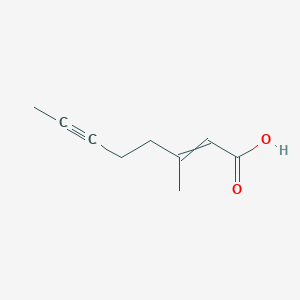
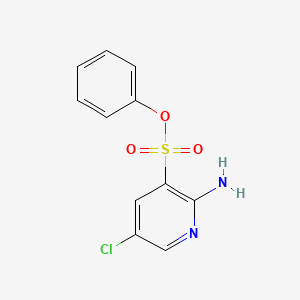
![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
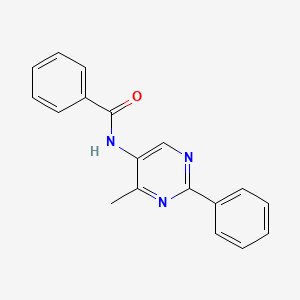



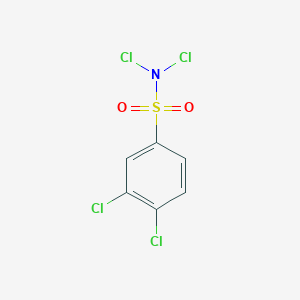
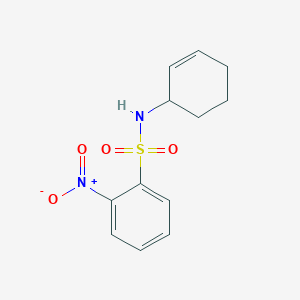


![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
